2-(Tert-butyldisulfanyl)ethanol

概要

説明

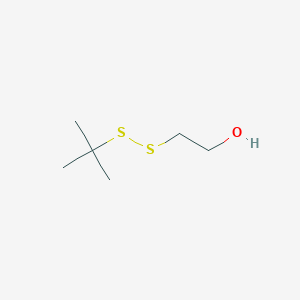

2-(Tert-butyldisulfanyl)ethanol is an organic compound characterized by the presence of a disulfide bond and a hydroxyl group

作用機序

Target of Action

The primary target of 2-(Tert-butyldisulfanyl)ethanol is amino acids involved in the synthesis of lactam cyclic peptides . These peptides are a class of pharmaceutically active molecules, and their synthesis has traditionally required the use of heavy metals and/or forcing conditions .

Mode of Action

This compound interacts with its targets by acting as a protecting group for the carboxyl groups of Asp and Glu or the amino groups of Lys, Orn, and Dap . This protection allows for the efficient synthesis of lactam cyclic peptides under mild, metal-free conditions .

Biochemical Pathways

The compound is involved in the biochemical pathway of lactam cyclic peptide synthesis . By protecting certain amino acids, it enables the formation of lactam bridges in the peptide structure, which are crucial for the peptide’s pharmaceutical activity .

Result of Action

The result of the action of this compound is the efficient synthesis of lactam cyclic peptides under mild, metal-free conditions . These peptides have various pharmaceutical applications, including the treatment of acromegaly and sexual dysfunction .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For example, the efficiency of peptide synthesis can be affected by factors such as pH, temperature, and the presence of other substances . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyldisulfanyl)ethanol typically involves the reaction of 2-mercaptoethanol with tert-butyl disulfide. One common method is the CuI-catalyzed synthesis, where 2-mercaptoethanol reacts with tert-butyl disulfide under ligand-free conditions . This method is efficient, cost-effective, and practical, making it suitable for both laboratory and industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of copper catalysts and mild reaction conditions ensures high yields and purity of the final product. Additionally, the process can be optimized for continuous production, making it viable for large-scale manufacturing.

化学反応の分析

Types of Reactions

2-(Tert-butyldisulfanyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as DTT and TCEP are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Ethers and esters.

科学的研究の応用

Synthesis and Use in Oligonucleotide Chemistry

One of the primary applications of TBDSE is in the synthesis of oligonucleotides carrying thiol groups. The compound serves as a protecting group that can be selectively removed to yield functional thiols for subsequent reactions.

Oligonucleotide Synthesis

In a study focusing on the synthesis of oligonucleotides, TBDSE was utilized to protect thiol groups during the assembly process. The compound was incorporated into the oligonucleotide structure, allowing for the controlled release of thiols post-synthesis. This method enhances the stability and functionality of the resulting oligonucleotides, making them suitable for various biochemical applications such as targeted drug delivery and gene therapy .

Table 1: Summary of Oligonucleotide Synthesis Using TBDSE

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Protection | - | TBDSE protects thiol groups |

| 2 | Assembly | 85 | High yield achieved with TBDSE |

| 3 | Deprotection | 90 | Complete removal with TCEP |

Functionalization of Thiol Oligonucleotides

Following the deprotection of TBDSE, thiol-terminated oligonucleotides can be functionalized with various reagents, such as maleimides or nitroacetanilides. This functionalization is critical for creating conjugates that can interact with nanoparticles or other biomolecules .

Applications in Protein Chemistry

TBDSE also finds utility in protein chemistry, particularly in the synthesis of peptide bonds and disulfide mimics.

Peptide Synthesis

In peptide synthesis, TBDSE acts as a protecting group for cysteine residues, allowing for the selective formation of disulfide bonds without undesired side reactions. This application is particularly relevant in the synthesis of complex peptides where maintaining the integrity of cysteine residues is crucial .

Case Study: Synthesis of Trifolitoxin

A notable example involves the synthesis of the antibiotic trifolitoxin using TBDSE as a protective group for cysteine residues. The ligation process achieved an impressive yield of 97%, demonstrating the effectiveness of TBDSE in facilitating peptide synthesis while preventing oxidation during the reaction .

Biochemical Applications

The versatility of TBDSE extends to various biochemical applications, including drug delivery systems and biosensors.

Drug Delivery Systems

The incorporation of TBDSE into drug delivery formulations allows for enhanced stability and controlled release profiles. By utilizing TBDSE-protected thiols, researchers can design drug carriers that release their payloads under specific conditions, such as changes in pH or redox potential .

Biosensors

In biosensor technology, TBDSE-modified surfaces can improve sensor sensitivity by providing reactive sites for biomolecular interactions. This modification enhances detection capabilities for various biological analytes .

類似化合物との比較

Similar Compounds

Di-tert-butyl disulfide: Similar in structure but lacks the hydroxyl group.

2-Mercaptoethanol: Contains a thiol group instead of a disulfide bond.

tert-Butyl disulfide: Similar disulfide bond but different overall structure.

Uniqueness

2-(Tert-butyldisulfanyl)ethanol is unique due to the presence of both a disulfide bond and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it versatile for various chemical processes.

生物活性

2-(Tert-butyldisulfanyl)ethanol is a sulfur-containing organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to participate in diverse biological activities, particularly due to its thiol group, which plays a critical role in redox reactions and interactions with biological macromolecules.

Chemical Structure and Properties

The compound features a tert-butyldisulfanyl group attached to an ethanol backbone. This configuration contributes to its reactivity and biological significance. The general formula can be represented as:

Mechanism of Biological Activity

The biological activity of this compound primarily stems from its ability to undergo thiol-disulfide exchange reactions. This property is crucial for:

- Antioxidant Activity : The compound can act as a reducing agent, scavenging free radicals and protecting cells from oxidative stress.

- Enzyme Modulation : It can interact with various enzymes, influencing their activity through reversible modification of cysteine residues.

Research Findings

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a potential candidate for developing new antimicrobial agents.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating possible applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects neuronal cells from oxidative damage |

| Mechanism | Description | Reference |

|---|---|---|

| Thiol-Disulfide Exchange | Facilitates redox reactions, modulating protein function | |

| Enzyme Interaction | Influences enzyme activity through reversible modifications |

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against common bacterial strains demonstrated significant inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria.

- Cytotoxicity in Cancer Research : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer therapeutic agent.

- Neuroprotection Study : In a model of oxidative stress induced by hydrogen peroxide, neuronal cells treated with this compound showed reduced markers of cell death compared to untreated controls, suggesting protective effects against neurotoxic insults.

特性

IUPAC Name |

2-(tert-butyldisulfanyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS2/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYNOTPQBWPPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86840-29-1 | |

| Record name | 2-(tert-butyldisulfanyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。